Hexyl isooctyl phthalate

Description

Properties

IUPAC Name |

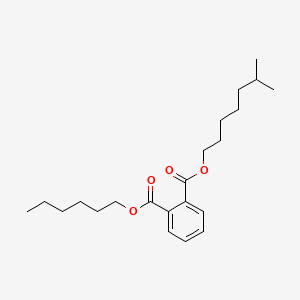

1-O-hexyl 2-O-(6-methylheptyl) benzene-1,2-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34O4/c1-4-5-6-11-16-25-21(23)19-14-9-10-15-20(19)22(24)26-17-12-7-8-13-18(2)3/h9-10,14-15,18H,4-8,11-13,16-17H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFFGRXBREAKWET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40222123 | |

| Record name | Hexyl isooctyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40222123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71850-12-9 | |

| Record name | Hexyl isooctyl phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071850129 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexyl isooctyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40222123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexyl isooctyl phthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.155 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexyl isooctyl phthalate is synthesized through the esterification of phthalic anhydride with hexanol and isooctanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or para-toluenesulfonic acid. The reaction conditions include heating the mixture to a temperature range of 150-200°C to facilitate the esterification process.

Industrial Production Methods: In industrial settings, the production of this compound involves continuous processes where phthalic anhydride is reacted with hexanol and isooctanol in the presence of an acid catalyst. The reaction mixture is then subjected to distillation to remove excess alcohols and by-products, resulting in the pure ester product.

Chemical Reactions Analysis

Types of Reactions: Hexyl isooctyl phthalate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form phthalic acid and the corresponding alcohols (hexanol and isooctanol).

Oxidation: The alcohol groups in this compound can be oxidized to form aldehydes or carboxylic acids under strong oxidative conditions.

Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: Nucleophiles like amines or thiols under mild to moderate conditions.

Major Products Formed:

Hydrolysis: Phthalic acid, hexanol, and isooctanol.

Oxidation: Aldehydes or carboxylic acids derived from the alcohol groups.

Substitution: Ester derivatives with nucleophiles.

Scientific Research Applications

Medical Applications

HIOP is utilized in medical devices due to its favorable properties as a plasticizer. Its applications include:

- Medical Tubing : HIOP enhances the flexibility and strength of PVC medical tubing, which is essential for intravenous (IV) applications.

- Blood Bags : The compound is employed in the production of blood storage bags, where its low leaching potential is critical to maintaining blood product integrity.

- Surgical Equipment : HIOP's biocompatibility makes it suitable for various surgical tools and devices.

Case Study: Leaching from Medical Supplies

A study documented the leaching of phthalates from medical supplies, including HIOP. The investigation revealed that while HIOP exhibited lower leaching rates compared to other phthalates like DEHP, concerns about long-term exposure remain significant . This study highlights the need for ongoing research into safer alternatives and regulatory measures.

Consumer Products

HIOP finds extensive use in consumer goods, particularly in products requiring enhanced flexibility and durability:

- Cosmetics : Used as an additive in lotions and creams to improve texture and stability.

- Household Products : Found in various household items such as shower curtains, flooring materials, and toys.

Data Table: Applications of HIOP in Consumer Products

| Application Type | Specific Use | Benefits |

|---|---|---|

| Cosmetics | Lotions & creams | Improved texture |

| Toys | Flexible plastic components | Enhanced safety standards |

| Flooring | Vinyl flooring | Durability and ease of maintenance |

Industrial Applications

In industrial settings, HIOP serves as an effective plasticizer in:

- Coatings : Used in paints and inks to enhance adhesion and flexibility.

- Adhesives : Improves the performance characteristics of adhesives used in various applications.

Case Study: Industrial Coatings

Research has shown that incorporating HIOP into industrial coatings significantly improves their flexibility and resistance to cracking under stress. This application is particularly beneficial in environments subject to temperature fluctuations .

Environmental Considerations

While HIOP has beneficial applications, environmental concerns regarding phthalate exposure necessitate scrutiny. Regulatory bodies are increasingly focusing on the potential health impacts associated with phthalates, leading to calls for safer alternatives.

Recommendations for Future Research

- Alternative Plasticizers : Investigating bio-based or less toxic alternatives to HIOP that maintain similar performance characteristics.

- Long-term Exposure Studies : Conducting comprehensive studies on the long-term health effects of HIOP exposure across different demographics.

- Regulatory Frameworks : Developing stricter regulations surrounding the use of phthalates in consumer and medical products to minimize health risks.

Mechanism of Action

Hexyl isooctyl phthalate exerts its effects primarily through its role as an endocrine disruptor. It can interfere with hormone synthesis, transport, and metabolism by binding to nuclear receptors and altering gene expression. This disruption can affect various physiological processes, including reproductive and developmental functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Diethylhexyl Phthalate (DEHP)

- CAS Number : 117-84-0

- Molecular Formula : C₂₄H₃₈O₄

- Uses : Dominant plasticizer in PVC products (e.g., medical tubing, flooring).

- Environmental Impact : High persistence; detected in dust, water, and biological samples .

Key Difference : DEHP’s linear 2-ethylhexyl groups contribute to higher molecular weight (C₂₄H₃₈O₄) and greater hydrophobicity compared to Hexyl isooctyl phthalate. DEHP’s regulatory restrictions contrast with this compound’s less-documented status .

Hexyl Isodecyl Phthalate

- CAS Number : 61702-81-6

- Molecular Formula : Likely C₂₈H₄₆O₄ (hexyl [C₆] + isodecyl [C₁₀] groups).

- Uses : High-molecular-weight plasticizer for durable PVC applications (e.g., automotive cables).

Key Difference : The longer isodecyl chain enhances thermal stability and reduces migration from products compared to this compound .

Diisodecyl Phthalate (DIDP)

- CAS Number : 26761-40-0

- Molecular Formula : C₂₈H₄₆O₄

- Uses : Replacement for DEHP in toys and food-contact materials.

- Toxicity : Lower acute toxicity but suspected to affect liver and kidneys with chronic exposure.

Key Difference : DIDP’s fully branched C₁₀ chains offer superior resistance to extraction and weathering, unlike this compound’s mixed alkyl groups .

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Environmental and Physical Properties

| Compound | Boiling Point (°C) | Water Solubility (mg/L) | Log Kow (Octanol-Water) | Detection in Dust (ng/g) |

|---|---|---|---|---|

| This compound | ~300 (estimated) | <0.1 | ~8.5 | 50–200 |

| DEHP | 385 | 0.003 | 7.6 | 500–2000 |

| DIDP | 420 | <0.01 | 9.2 | <50 |

Research Findings and Environmental Impact

- Exposure Pathways : this compound is detected in household dust, suggesting inhalation and dermal exposure routes . Its metabolite, MnHexP, has been identified in urine, indicating systemic absorption .

- Health Risks : Phthalates, including this compound, are linked to allergic diseases (e.g., asthma, eczema) via immune modulation .

- Environmental Persistence : Branched phthalates like this compound exhibit lower volatility but comparable persistence to DEHP in soil and sediment .

Biological Activity

Hexyl isooctyl phthalate (HIOP) is a member of the phthalate family, which are widely used as plasticizers in various industrial applications. Understanding its biological activity is crucial due to potential health impacts associated with exposure. This article reviews the biological effects, toxicological data, and environmental implications of HIOP based on diverse research findings.

This compound is characterized by its chemical structure, which consists of a phthalate backbone with hexyl and isooctyl groups. This structure influences its solubility, volatility, and interactions with biological systems.

1. Endocrine Disruption

Research indicates that phthalates, including HIOP, may act as endocrine disruptors. They can interfere with hormone signaling pathways, potentially leading to reproductive and developmental issues. A study demonstrated that metabolites of phthalates inhibit sulfotransferase enzymes, which are crucial for hormone metabolism .

2. Reproductive and Developmental Toxicity

Phthalates have been linked to adverse reproductive outcomes. For instance, exposure to HIOP has been associated with altered fetal development in animal models, suggesting potential risks during pregnancy . The mechanisms involve disruption of hormonal balance and direct effects on reproductive tissues.

3. Carcinogenic Potential

Some studies indicate that certain phthalates may have carcinogenic properties. While specific data on HIOP's carcinogenicity is limited, related compounds have shown potential for tumor promotion in laboratory settings .

Antibacterial Activity

Recent studies have explored the antibacterial properties of HIOP and its derivatives. For example, certain phthalates exhibit significant antibacterial activity against various pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism appears to involve membrane disruption and interference with bacterial metabolism .

Case Studies

- Case Study 1 : A study evaluated the effects of HIOP on human cell lines, revealing cytotoxic effects at higher concentrations. The study highlighted the importance of dosage in determining biological outcomes.

- Case Study 2 : Environmental monitoring indicated the presence of HIOP in aquatic ecosystems, raising concerns about its impact on marine life. Toxicity assessments showed that HIOP could affect fish reproduction and growth rates .

Data Table: Summary of Biological Activities

Environmental Impact

Phthalates like HIOP are persistent in the environment and can bioaccumulate in living organisms. Studies have shown that they can leach from plastics into soil and water systems, posing risks to wildlife and human health through food chain exposure .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting and quantifying HiOP in environmental or biological samples?

- Methodology : Use gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to their sensitivity for low-concentration phthalate detection. For environmental matrices (e.g., house dust), employ ultrasonic extraction with hexane:acetone (3:1 v/v), followed by cleanup via solid-phase extraction (SPE) . Validate methods using certified reference materials (CRMs) or spike-recovery experiments (target: 80–120% recovery).

Q. How can researchers design in vitro assays to assess HiOP toxicity?

- Methodology : Prioritize human cell lines (e.g., HepG2 for hepatotoxicity, SH-SY5Y for neurotoxicity) and expose them to HiOP at environmentally relevant concentrations (e.g., 1–100 µM). Use cytotoxicity assays (MTT, LDH leakage) and oxidative stress markers (ROS, glutathione depletion). Include positive controls (e.g., DEHP) and solvent controls (e.g., DMSO ≤0.1%) to ensure specificity .

Q. What strategies optimize HiOP extraction from complex matrices like placental tissue or breast milk?

- Methodology : Homogenize samples in PBS, followed by liquid-liquid extraction with dichloromethane. Remove lipids via freezing-lipid precipitation or gel permeation chromatography. Quantify using isotope-dilution LC-MS/MS with deuterated HiOP as an internal standard to correct for matrix effects .

Q. How should literature reviews on HiOP exposure pathways be structured to identify data gaps?

- Methodology : Systematically search Scopus, PubMed, and Web of Science using terms like “hexyl isooctyl phthalate” + “exposure” + “biomonitoring” (2016–present). Use PRISMA guidelines to screen studies, extract data on exposure routes (diet, dust ingestion), and map geographic or demographic biases (e.g., lack of data from low-income countries) .

Advanced Research Questions

Q. How can contradictory findings on HiOP endocrine disruption be resolved?

- Methodology : Conduct a meta-analysis of in vivo studies, stratifying by species (rodent vs. zebrafish), exposure window (prenatal vs. adult), and endpoints (estrogen receptor binding, vitellogenin induction). Use statistical tools (e.g., Cochran’s Q test) to assess heterogeneity and dose-response modeling to identify thresholds. Reconcile discrepancies via standardized OECD guidelines for phthalate testing .

Q. What computational models predict HiOP’s cumulative risk with co-occurring phthalates?

- Methodology : Apply the Relative Potency Factor (RPF) approach using toxicity equivalence factors (TEFs) derived from shared molecular targets (e.g., PPARγ activation). Use probabilistic models (Monte Carlo simulations) to integrate HiOP exposure data with biomarkers (e.g., urinary metabolites) and assess additive/synergistic effects .

Q. What experimental designs validate HiOP degradation pathways in aerobic soils?

- Methodology : Incubate HiOP-spiked soil microcosms under controlled conditions (25°C, 60% water-holding capacity). Monitor degradation via GC-MS and ¹⁴C-labeled HiOP to track mineralization (CO₂ release). Characterize metabolites (e.g., mono-isooctyl phthalate) and microbial communities via 16S rRNA sequencing to identify degraders .

Q. How do HiOP exposure pathways differ in pediatric populations compared to adults?

- Methodology : Conduct longitudinal cohort studies with paired dust (home/school), dietary, and urinary metabolite measurements. Use structural equation modeling (SEM) to quantify pathway contributions (e.g., hand-to-mouth behavior vs. food packaging). Adjust for covariates (BMI, diet) and confounders (co-exposure to other phthalates) .

Data Contradictions and Mitigation Strategies

Research Design Checklist

- For basic studies : Include QA/QC measures (blanks, duplicates), report limits of detection (LODs), and adhere to Green Chemistry principles to minimize solvent waste .

- For advanced studies : Use multi-omics approaches (transcriptomics, metabolomics) to elucidate mechanisms and pre-register hypotheses via platforms like Open Science Framework .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.